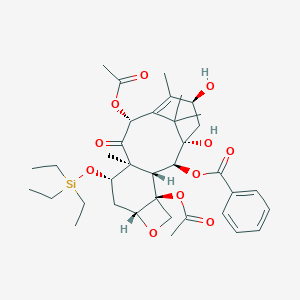

7-O-(三乙基甲硅烷基)紫杉醇 III

描述

7-O-(Triethylsilyl) Baccatin III (7-O-TES-B III) is a natural product isolated from the Taxus brevifolia plant, commonly known as the Pacific yew tree. It is a diterpenoid lactone, a type of compound found in the cell walls of plants. 7-O-TES-B III is a common intermediate in the synthesis of paclitaxel, a drug used to treat certain types of cancer. It is also used in the research of other drugs, such as docetaxel and cabazitaxel, and is a valuable tool for scientists studying the structure and function of the cell.

科学研究应用

紫杉醇类似物的合成:紫杉醇 III 或紫杉醇类似物的 7-O-三氟甲磺酸酯作为合成 6,7-紫杉醇和 7,8-甲烷(环丙基)紫杉醇的前体,在药物开发中具有应用 (Johnson et al., 1994)。

增强免疫反应:紫杉醇 III 增强树突状细胞中 MHC 限制性抗原呈递,可能改善对某些抗原的免疫反应。这在免疫治疗和疫苗开发中具有影响 (Lee et al., 2011)。

用于药物生产的高效合成:已经开发出从 13-脱氧紫杉醇 III 中高效合成 13-表-7-O-(三乙基甲硅烷基)紫杉醇 III 的方法,这可用于生产 13-氧代-7-O-(三乙基甲硅烷基)紫杉醇和相关化合物 (Ahn et al., 2002)。

发现新型紫杉烷结构:紫杉醇 III 的化学选择性脱苯甲酰化导致具有四氢呋喃环的新紫杉烷结构,为发现新药提供了潜力 (Farina & Huang, 1992)。

奥塔西尔的半合成:已经提出了一种从 10-脱乙酰紫杉醇 III 半合成奥塔西尔的实用方法,提供了一种潜在的抗癌药物 (Baldelli et al., 2003)。

微管装配活性和细胞毒性:紫杉醇 III 的类似物显示出对 B16 黑色素瘤细胞具有相当的微管装配活性和细胞毒性,这对于癌症治疗很重要 (GeorgGunda et al., 1992)。

紫杉醇合成简化:已经开发出一锅三硅烷化步骤,可以有效获得紫杉醇合成中的关键中间体,有可能缩短下一代紫杉醇化合物的整体过程 (Ondari & Walker, 2009)。

作用机制

Target of Action

7-O-(Triethylsilyl) Baccatin III is a precursor to Paclitaxel , a well-known anticancer drug. The primary target of this compound is the microtubule network within cells .

Mode of Action

The compound interacts with its target by increasing tubulin assembly and inhibiting tubulin disassembly . This alters microtubule polymerization, which is crucial for cell division and movement .

Biochemical Pathways

The alteration in microtubule polymerization affects the mitotic spindle, which is essential for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the G2/M phase, preventing the cancer cells from dividing and proliferating .

Pharmacokinetics

It is known that the compound is a stable white crystalline solid with a predicted density of 1.24±0.1 g/cm3 . It has a predicted boiling point of 720.2±60.0 °C and is soluble in chloroform, ethyl acetate, and methanol .

Result of Action

The action of 7-O-(Triethylsilyl) Baccatin III results in the decrease of the mitochondrial membrane potential and induces caspase 10-dependent apoptosis in a variety of cancer cell lines . This leads to the inhibition of cell proliferation .

Action Environment

It is known that the compound is stable under normal conditions . It is recommended to be stored in a freezer at -20°C to maintain its stability.

安全和危害

The safety data sheet for 7-O-(Triethylsilyl) Baccatin III advises against medicinal, household, or other uses . In case of accidental ingestion or inhalation, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately . If it comes into contact with skin or eyes, it should be washed off with soap and plenty of water, and a doctor should be consulted .

生化分析

Biochemical Properties

7-O-(Triethylsilyl) Baccatin III plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity. For instance, it has been found to decrease the mitochondrial membrane potential and induce caspase 10-dependent apoptosis in a variety of cancer cell lines . This interaction results in the inhibition of cell proliferation .

Cellular Effects

7-O-(Triethylsilyl) Baccatin III has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it increases tubulin assembly and inhibits tubulin disassembly, altering microtubule polymerization .

Molecular Mechanism

The mechanism of action of 7-O-(Triethylsilyl) Baccatin III involves its interactions at the molecular level. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . Specifically, it decreases the mitochondrial membrane potential and induces caspase 10-dependent apoptosis .

Metabolic Pathways

7-O-(Triethylsilyl) Baccatin III is involved in metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

7-O-(Triethylsilyl) Baccatin III is transported and distributed within cells and tissues .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3/t25-,26-,27+,29+,30-,32-,35+,36-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXLTBRGUWTBQP-UZBMNOCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52O11Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433050 | |

| Record name | 7-O-(Triethylsilyl) Baccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115437-21-3 | |

| Record name | 7-O-(Triethylsilyl) Baccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

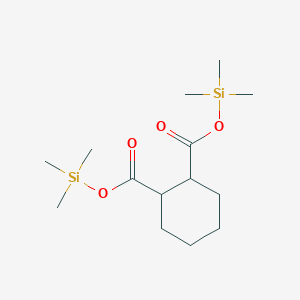

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 7-O-(Triethylsilyl) Baccatin III in the synthesis of Paclitaxel and its analogs?

A1: 7-O-(Triethylsilyl) Baccatin III serves as a crucial starting material in the semi-synthesis of Paclitaxel and its analogs. [, ] It acts as a scaffold to which the characteristic side chain, responsible for Paclitaxel's anti-tumor activity, can be attached. This approach allows for the creation of novel Paclitaxel derivatives with potentially improved pharmacological properties. []

Q2: Can you elaborate on the chemical synthesis of 7-O-(Triethylsilyl) Baccatin III from 13-Deoxybaccatin III as described in the research?

A2: The synthesis involves a two-step process starting with the oxidation of 13-Deoxy-7-O-(triethylsilyl)baccatin III using tert-butyl peroxide. [] This step forms 13-oxo-7-O-(triethylsilyl)baccatin III, which is then selectively reduced using Samarium(II) Iodide (SmI2) to yield 13-epi-7-O-(triethylsilyl)baccatin III. [] This specific isomer is important due to its structural similarity to naturally occurring Paclitaxel, making it a suitable precursor for further modifications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole](/img/structure/B18936.png)

![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)